molecular formula C11H10BrNOS B1241354 N-Phenacylthiazolium bromide CAS No. 5304-34-7

N-Phenacylthiazolium bromide

Cat. No. B1241354
CAS RN: 5304-34-7
M. Wt: 284.17 g/mol
InChI Key: CEAFABGKSOIJLH-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of N-Phenacylthiazolium bromide and its derivatives involves several key reactions. A notable example is the diastereoselective synthesis of spiro[benzo[d]pyrrolo[2,1-b]thiazole-3,3'-indolines] through domino cycloaddition reactions with 3-phenacylideneoxindoles, showcasing the compound's utility in producing functionalized spiro compounds with high diastereoselectivity (Shen et al., 2015). Another synthesis pathway involves the reaction of 5-chloropyridin-2-yl-thioureas with phenacyl bromides to yield trisubstituted thiazoles, demonstrating the versatility of phenacyl bromides in thiazole synthesis (Count & Jarvis, 1977).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using various spectroscopic tools and, in some cases, confirmed by X-ray crystallography. The crystal structure analyses provide insights into the monoclinic shape and space group of these compounds, which is critical for understanding their chemical behavior and reactivity (Hassan et al., 2020).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, including the synthesis of spiro compounds, thiazole derivatives, and the cleavage of advanced glycation end-products. These reactions often involve cycloaddition, hydrolysis, and oxidative conditions, indicating the compound's reactivity under diverse chemical environments (Sahoo & Pan, 2019).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, melting points, and crystal structure, are pivotal for their application in synthesis and pharmaceutical research. While specific studies on the physical properties were not highlighted in this review, these properties can be inferred from synthesis methods and molecular structure analyses.

Chemical Properties Analysis

The chemical properties, including reactivity with various nucleophiles, electrophiles, and the ability to undergo cycloaddition and hydrolysis reactions, underscore the compound's versatility in organic synthesis. Notably, the compound's efficacy as a glycated cross-link breaker highlights its potential in medical research, particularly in preventing vascular advanced glycation end-product accumulation (Cooper et al., 2000).

Scientific Research Applications

Vascular Advanced Glycation End-Product Accumulation

N-Phenacylthiazolium bromide (PTB) has been studied for its ability to prevent the accumulation of advanced glycation end-products (AGEs) in diabetic vascular complications. Research shows that PTB can prevent the increase in vascular AGEs and attenuate vascular hypertrophy in diabetic conditions, indicating its potential role in treating diabetic vascular complications (Cooper et al., 2000).

Hydrolysis and α,β-Dicarbonyl Cleavage

Studies have also focused on the chemical properties of PTB, particularly its hydrolysis and the slow cleavage of α,β-dicarbonyl compounds under physiological conditions. This research suggests a need to reassess the mechanism of action of PTB in biological systems (Thornalley & Minhas, 1999).

Modulation of Periodontitis

PTB has been evaluated for its role in modulating periodontitis. Research indicates that it can inhibit the induction and progression of periodontitis and assist in recovery by improving cellular viability and inhibiting the AGE-RAGE axis (Chang et al., 2014).

Inhibition of Bacterial Luciferase

An interesting application of PTB is its use as an inhibitor of bacterial luciferase. This property was discovered serendipitously and indicates that PTB and similar compounds can be effective both in vitro and in live bacteria (Kim & Spiegel, 2013).

Lens Protein Cross-Links

Research has explored the effectiveness of PTB-related compounds in breaking AGE cross-links in lens proteins. These studies are significant for understanding the potential application of PTB in treating conditions like cataracts (Hollenbach et al., 2004).

Bone Fragility Induced by Nonenzymatic Glycation

PTB has been studied for its role in reducing bone fragility caused by the accumulation of AGEs in human bone. Treatment with PTB showed a significant decrease in AGE content and an improvement in post-yield material-level properties of bone (Bradke & Vashishth, 2014).

Synthesis of Spiro[benzo[d]pyrrolo[2,1-b]thiazole-3,3'-indolines]

PTB has been used in the synthesis of specific organic compounds, demonstrating its utility in organic chemistry (Shen et al., 2015).

Mechanism of Action

Target of Action

N-Phenacylthiazolium bromide (PTB) primarily targets Advanced Glycation End-products (AGEs) . AGEs are a series of post-translational modifications in the collagenous matrices of human tissues, which result in an altered collagen crosslink profile impacting the mechanical behavior of their constituent tissues .

Mode of Action

PTB acts as a cross-link breaker . It cleaves preformed AGEs, thereby reversing the negative effects of non-enzymatic glycation (NEG) . This interaction with its targets results in a significant decrease in AGE content .

Biochemical Pathways

The primary biochemical pathway affected by PTB is the non-enzymatic glycation (NEG) pathway . NEG describes a series of post-translational modifications in the collagenous matrices of human tissues. These modifications, known as AGEs, result in an altered collagen crosslink profile . PTB cleaves these AGE crosslinks, thereby impacting the downstream effects of the NEG pathway .

Pharmacokinetics

It’s worth noting that ptb has a short half-life in phosphate-buffered saline (pbs), indicating that it may be rapidly metabolized or excreted .

Result of Action

The primary result of PTB’s action is a significant decrease in AGE content . This leads to a significant rebound in the post-yield material level properties . In other words, PTB improves the quality of existing bone matrix by cleaving established AGE crosslinks .

Action Environment

The action of PTB can be influenced by environmental factors such as pH . For instance, PTB releases faster at pH levels between 5.5 and 6.5, and slower at a pH of 7.4 . This suggests that the compound’s action, efficacy, and stability may vary depending on the pH of its environment .

Safety and Hazards

PTB is classified as Acute Tox. 4 and Skin Irrit. 2. It’s harmful if swallowed or in contact with skin, and it causes skin and serious eye irritation .

properties

IUPAC Name

1-phenyl-2-(1,3-thiazol-3-ium-3-yl)ethanone;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10NOS.BrH/c13-11(8-12-6-7-14-9-12)10-4-2-1-3-5-10;/h1-7,9H,8H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAFABGKSOIJLH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CSC=C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431106
Record name N-Phenacylthiazolium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5304-34-7
Record name N-Phenacylthiazolium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005304347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Phenacylthiazolium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-PHENACYLTHIAZOLIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE6JEU5BW6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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